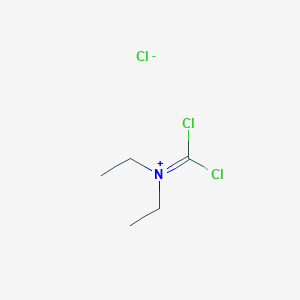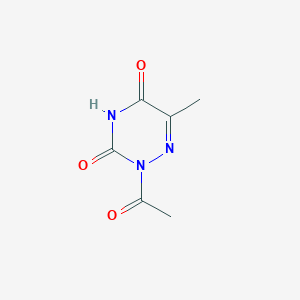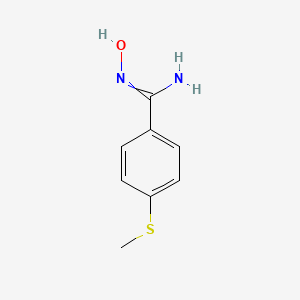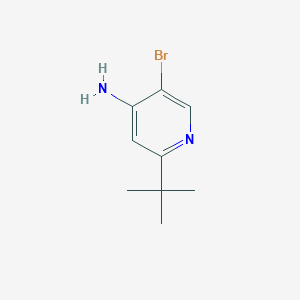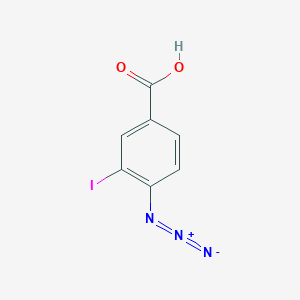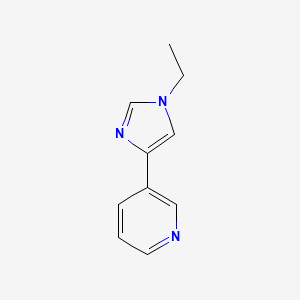
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H15ClO5S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-(chlorosulfonyl)-2,3-dimethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ethyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran are common.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or other substituted derivatives.
Hydrolysis: Formation of 4-(chlorosulfonyl)-2,3-dimethylphenol and ethyl acetate.
Reduction: Formation of sulfonamide derivatives.
Applications De Recherche Scientifique
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The ester functionality also allows for further modifications through hydrolysis or transesterification reactions.
Comparaison Avec Des Composés Similaires
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the aromatic ring, making it less versatile in certain synthetic applications.
Methyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate: The methyl ester variant, which may exhibit different reactivity and solubility properties.
4-(Chlorosulfonyl)-2,3-dimethylphenol: The phenol precursor, which is less reactive and requires further functionalization for use in synthesis.
This compound stands out due to its combination of the chlorosulfonyl and ester functionalities, providing a unique reactivity profile that is valuable in organic synthesis.
Propriétés
Formule moléculaire |
C12H15ClO5S |
|---|---|
Poids moléculaire |
306.76 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H15ClO5S/c1-4-17-12(14)7-18-10-5-6-11(19(13,15)16)9(3)8(10)2/h5-6H,4,7H2,1-3H3 |
Clé InChI |
QYUYJWUGRFDDEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
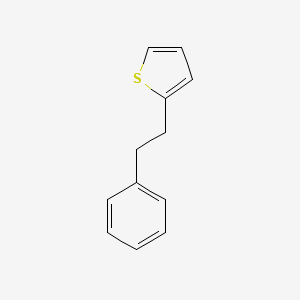

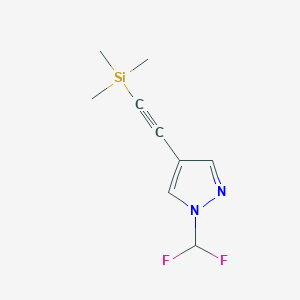


![2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8668991.png)
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[4-chloro-](/img/structure/B8669000.png)
